
6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (BTTFPD) is a small molecule that has been studied for its potential to act as a drug or therapeutic agent. It is a heterocyclic compound containing a cyclic four-membered ring of nitrogen, oxygen, and carbon atoms. The molecule has a molecular weight of 222.2 g/mol and a melting point of 158-161 °C. BTTFPD has been studied for its potential to act as a drug or therapeutic agent due to its structural similarity to known drugs.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Research has focused on the synthesis and transformation of compounds structurally related to 6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. For example, trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones and pyrazolo[3,4-b]-pyridines have been prepared from aminouracils and aminopyrazoles, respectively, using trifluoro-1-phenyl-1,3-butanedione and other building blocks, showcasing the compound's utility in synthesizing heterocyclic structures with potential biological activities (Takahashi, Nagaoka, & Inoue, 2004). Additionally, reactions involving tert-butyl isocyanide and trifluoro-4-aryl-butane-2,4-diones have been explored to produce new trifluoromethylated furan derivatives, indicating the versatility of trifluoromethylated compounds in organic synthesis (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Biological Activity and Chemical Properties
The biological activities of derivatives of this compound have also been a subject of interest. For instance, compounds incorporating the trifluoromethyl moiety, such as pyrimido[4,5-d]pyrimidine-2,4-diones, have been synthesized and evaluated for their antibacterial and antifungal properties, highlighting the potential medicinal chemistry applications of trifluoromethylated heterocycles (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016). This research underscores the significance of trifluoromethyl groups in enhancing biological activity.
Herbicidal Activities
Furthermore, the synthesis and evaluation of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives have been conducted to explore their herbicidal activities, demonstrating the compound's utility in agricultural chemistry. Some derivatives exhibited promising efficacy against Brassica napus, showcasing the potential for developing new herbicides based on the trifluoromethylated pyrimidine scaffold (Huazheng, 2013).
Propiedades
IUPAC Name |
6-butan-2-yl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-3-6(2)7-4-8(16)15(9(17)14-7)5-10(11,12)13/h4,6H,3,5H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIEPIRCHFSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




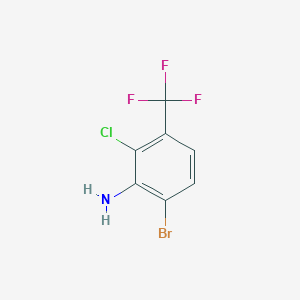
![5-Vinyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B1484215.png)
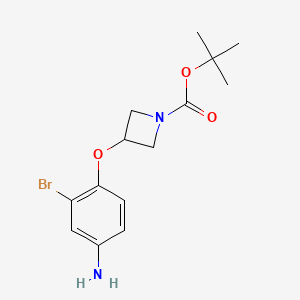
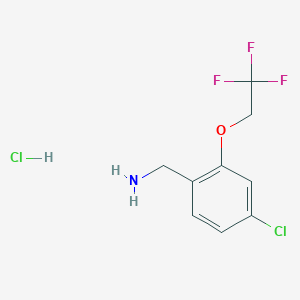
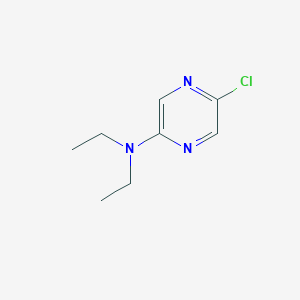
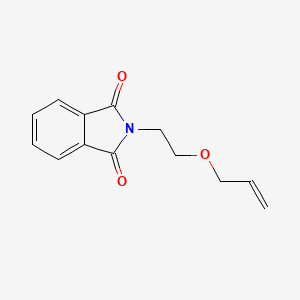
![2-[2-(4-Aminopiperidin-1-yl)-ethyl]isoindole-1,3-dione dihydrochloride](/img/structure/B1484223.png)
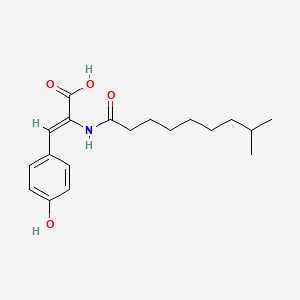
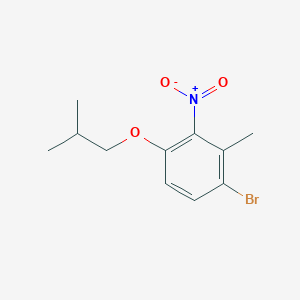

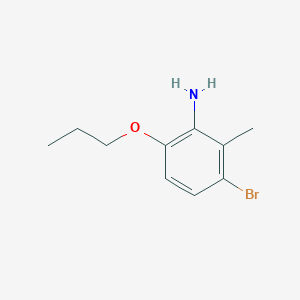
![trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484229.png)
